(2-(Oxetan-3-yloxy)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Oxetan-3-yloxy)phenyl)methanamine: is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound features an oxetane ring, which is a four-membered cyclic ether, attached to a phenyl group via a methanamine linkage. The presence of the oxetane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Oxetan-3-yloxy)phenyl)methanamine typically involves the reaction of 2-hydroxybenzylamine with oxetane derivatives under specific conditions. One common method includes the use of oxetane-3-carboxylic acid or its derivatives, which react with 2-hydroxybenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: (2-(Oxetan-3-yloxy)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxetane derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Alkyl halides, aryl halides, and polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions include oxidized oxetane derivatives, reduced amine derivatives, and various substituted phenylmethanamine compounds .
Scientific Research Applications
Chemistry: In chemistry, (2-(Oxetan-3-yloxy)phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can be used in the development of enzyme inhibitors, receptor modulators, and other biologically active compounds .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of (2-(Oxetan-3-yloxy)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenylmethanamine moiety can bind to receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Oxetan-3-ylmethanamine: Similar structure but lacks the phenyl group.
(3-Phenyloxetan-3-yl)methanamine: Similar structure but with a different substitution pattern on the oxetane ring.
2-(Oxetan-3-yloxy)ethanol: Similar structure but with an ethanol group instead of the methanamine group.
Uniqueness: (2-(Oxetan-3-yloxy)phenyl)methanamine is unique due to the presence of both the oxetane ring and the phenylmethanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
[2-(oxetan-3-yloxy)phenyl]methanamine |
InChI |
InChI=1S/C10H13NO2/c11-5-8-3-1-2-4-10(8)13-9-6-12-7-9/h1-4,9H,5-7,11H2 |
InChI Key |
NAUGCIPAKJIJSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=CC=CC=C2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.